molecular formula C24H26N8O4S4 B2971064 4-(N,N-dimethylsulfamoyl)-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393875-22-4

4-(N,N-dimethylsulfamoyl)-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2971064
CAS RN: 393875-22-4
M. Wt: 618.76
InChI Key: CJNBYPGEQUKPDW-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H26N8O4S4 and its molecular weight is 618.76. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Facile Synthesis and Anticancer Evaluation

A study by Tiwari et al. (2017) presents the synthesis and evaluation of compounds containing thiadiazole and benzamide, which are associated with significant biological properties. These compounds, synthesized under microwave irradiation, exhibited promising in vitro anticancer activity against several human cancer cell lines. A molecular docking study suggested potential mechanisms of action for these compounds, which also demonstrated good oral drug-like behavior (Tiwari et al., 2017).

Antibacterial and Antifungal Activities

Patel and Patel (2015) synthesized a series of heterocyclic compounds, including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These compounds were tested for antibacterial and antifungal activities, showing efficacy against various bacteria and fungi (Patel & Patel, 2015).

Synthesis and Biological Activities of Hybrid Molecules

Başoğlu et al. (2013) explored the synthesis of hybrid molecules containing different pharmacophore groups like thiadiazole. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate efficacy against tested microorganisms (Başoğlu et al., 2013).

Antiallergy Agents

Hargrave et al. (1983) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives and tested them for antiallergy activity. These compounds were found to be significantly more potent than disodium cromoglycate in rat models, indicating their potential as effective antiallergy agents (Hargrave et al., 1983).

Synthesis of Thiazole Derivatives for Plant Growth Regulation

Teitei (1980) described the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its derivatives, which were intended for testing as potential plant growth regulators (Teitei, 1980).

Cyclisation Reactions in Organic Synthesis

Sedlák, Drabina, and Hanusek (2003) studied the cyclisation reactions of certain compounds, leading to the formation of imidazoline-thiones and thiazolin-ones. These reactions have implications in the synthesis of biologically active heterocyclic compounds (Sedlák, Drabina, & Hanusek, 2003).

Anticancer Potential of Thiazole and Thiadiazole Derivatives

Gomha et al. (2017) synthesized a novel series of compounds containing thiazole or 1,3,4-thiadiazole rings, which demonstrated potent anticancer activities. This study suggests the potential of these compounds in cancer treatment (Gomha et al., 2017).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N8O4S4/c1-4-37-24-30-28-22(39-24)26-20(33)15-38-23-29-27-19(32(23)17-8-6-5-7-9-17)14-25-21(34)16-10-12-18(13-11-16)40(35,36)31(2)3/h5-13H,4,14-15H2,1-3H3,(H,25,34)(H,26,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNBYPGEQUKPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N8O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

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